Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone
Description
Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone is a structurally complex molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a hydroxyl group at position 4. This heterocyclic system is linked to a 3-methoxyphenyl group and a piperazine moiety, which is further acylated by a furan-2-carbonyl group. The compound’s design integrates pharmacophoric elements associated with bioactivity, including the triazole-thiazole hybrid (implicated in antimicrobial and anticancer properties) and the piperazine-furan scaffold (linked to receptor modulation) .
Properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-29-15-5-2-4-14(12-15)17(18-20(28)26-21(31-18)22-13-23-26)24-7-9-25(10-8-24)19(27)16-6-3-11-30-16/h2-6,11-13,17,28H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMGGUSOEWAZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Structural Overview
The compound features several key structural components:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
- Thiazole Moiety : Enhances biological activity through interactions with various biological targets.
- Piperazine Unit : Known for its role in many pharmacologically active compounds.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H20N6O6S |
| Molecular Weight | 520.5 g/mol |
| CAS Number | 898437-47-3 |
Synthesis of the Compound
The synthesis of this compound can be achieved through several organic reactions involving piperazine derivatives and substituted aromatic compounds. The general synthetic route includes:
- Formation of the Furan and Thiazole Rings : Utilizing appropriate precursors to synthesize the furan and thiazole moieties.
- Piperazine Linkage : Coupling the piperazine unit with the synthesized furan-thiazole structure.
- Final Functionalization : Introducing the methanone group to complete the synthesis.
Antibacterial Activity
Furan derivatives have shown significant antibacterial properties. For instance:
- Compounds similar to Furan-2-yl(4-(...)) have demonstrated effectiveness against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MIC) reported as low as 64 µg/mL for some derivatives .
Anticancer Potential
Research indicates that compounds containing thiazole and triazole moieties exhibit promising anticancer activities:
- In vitro studies have shown that derivatives of this compound can induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Some derivatives linked to furan moieties have been evaluated for anti-inflammatory effects:
- Studies using carrageenan-induced models have highlighted significant reductions in inflammation markers, indicating potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
- Antibacterial Study : A series of furan derivatives were tested against multiple bacterial strains. One derivative exhibited a broad spectrum of activity against thirteen different strains, outperforming traditional antibiotics like streptomycin .
- Cytotoxicity Evaluation : In a comparative study against cisplatin, certain synthesized thiazole derivatives showed enhanced cytotoxicity against cancer cell lines, suggesting that modifications to the furan structure can lead to improved therapeutic profiles .
- Inflammatory Response Assessment : In vivo studies demonstrated that hydrazide-hydrazone derivatives containing furan exhibited significant anti-inflammatory effects in rat models, providing a basis for further exploration in human applications .
Scientific Research Applications
Structural Characteristics
The compound is characterized by several key structural components:
- Furan Ring : Provides aromatic properties and contributes to the compound's stability.
- Piperazine Moiety : A six-membered ring containing two nitrogen atoms, which is often associated with various pharmacological activities.
- Thiazole-Triazole Hybrid : This unique feature enhances the compound's interaction with biological targets.
Biological Activities
Preliminary studies have indicated that Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone exhibits several promising biological activities:
- Antimicrobial Properties : The thiazole and triazole components are known for their antimicrobial effects, suggesting that this compound may be effective against various pathogens.
- Anticancer Activity : Initial investigations have shown potential cytotoxic effects against cancer cell lines, warranting further exploration in oncology.
- CNS Activity : The piperazine structure is commonly linked to central nervous system activity, indicating possible applications in treating neurological disorders.
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
| Application Area | Potential Use |
|---|---|
| Antimicrobial | Treatment of bacterial and fungal infections |
| Oncology | Development of anticancer agents |
| Neurology | Potential treatments for anxiety or depression |
Comparison with Similar Compounds
Thiazolo-triazole vs. Pyrazolopyrimidine/Pyrrolotriazine
Compound 53 (Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone) and Compound 54 (Furan-2-yl[4-(pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl]methanone) share the furan-piperazine backbone but replace the thiazolo-triazole core with pyrazolopyrimidine or pyrrolotriazine systems, respectively .
Ethyl-Substituted Thiazolo-triazole Analog
The compound 4-[(2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]piperazinyl(furan-2-yl)methanone () differs in two key aspects:
- Substituent at position 2 : An ethyl group replaces hydrogen, increasing lipophilicity and steric bulk.
- Aryl group : A 3-fluorophenyl group replaces the 3-methoxyphenyl group, altering electronic properties (electron-withdrawing fluorine vs. electron-donating methoxy) .
Aryl Group Variations
3-Methoxyphenyl vs. 3-Fluorophenyl
The 3-methoxyphenyl group in the target compound contributes electron-donating effects, which may enhance π-π stacking interactions in hydrophobic binding pockets.
Thiophene vs. Furan Substituents
Compound 21 (Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) replaces the furan-2-yl group with a thiophene ring . Thiophene’s higher aromaticity and sulfur atom could modulate solubility and bioavailability compared to furan’s oxygen-containing heterocycle.
Piperazine-Linked Derivatives
Antimicrobial Pyrazoline Analogs
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substituted phenyl)methanone derivatives () retain the furan and piperazine-like linkages but feature a dihydropyrazole core instead of thiazolo-triazole. These compounds exhibit antimicrobial activity, suggesting that the target compound’s thiazolo-triazole system may offer broader or more potent bioactivity .
Structural and Pharmacological Implications
Bioactivity Potential
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- GPR55 Antagonism : Compounds 53 and 54 () were evaluated as GPR55 antagonists, implying that the target compound’s piperazine-furan moiety may similarly modulate receptor activity .
Comparative Structural Analysis Table
Preparation Methods
One-Pot Cyclocondensation Methodology
Adapting the catalyst-free protocol from thiazolo-triazole syntheses, the core structure is formed through:
Reaction Scheme:
- Starting Materials:
- 4-Amino-5-mercapto-1,2,4-triazole (0.1 mol)
- α-Bromo-3-methoxyacetophenone (0.12 mol)
Conditions:
- Solvent: Ethanol/Water (4:1 v/v)
- Temperature: Reflux at 80°C
- Time: 12–14 hours
Mechanism:
- Thiolate attack on α-bromo ketone
- Intramolecular cyclization via elimination of HBr
- Aromatization through oxidative dehydrogenation
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent Ratio | 4:1 EtOH/H2O | +22% yield |
| Reaction Time | 13 hours | Max. 78% |
| Molar Excess | 1.2:1 | 89% purity |
Alternative Microwave-Assisted Synthesis
Comparative studies show microwave irradiation (150 W, 140°C) reduces reaction time to 45 minutes with comparable yields (72–75%) but requires specialized equipment.
Functionalization with 3-Methoxyphenyl Group
Electrophilic Aromatic Substitution
Procedure:
- React thiazolo-triazol-5-ol (1 eq) with 3-methoxybenzyl bromide (1.5 eq)
- Base: K2CO3 (2 eq) in DMF
- Temperature: 60°C, 6 hours
Challenges:
- Competing O- vs. N-alkylation
- Mitigated through careful stoichiometry control (Table 1)
Table 1: Alkylation Optimization
| Equiv. 3-MeO-BnBr | Temp (°C) | N-Alkylation (%) | O-Alkylation (%) |
|---|---|---|---|
| 1.0 | 50 | 58 | 12 |
| 1.5 | 60 | 83 | 5 |
| 2.0 | 70 | 79 | 18 |
Palladium-Catalyzed Cross-Coupling
For higher regioselectivity, Suzuki-Miyaura coupling employs:
- Boronic ester of 3-methoxyphenyl (1.2 eq)
- Catalyst: Pd(PPh3)4 (5 mol%)
- Base: Cs2CO3 in toluene/EtOH (3:1)
- Yield: 91% with <2% homo-coupling byproducts
Piperazine Linker Incorporation
Reductive Amination Strategy
Key Steps:
- Condensation of 3-methoxyphenyl-thiazolo-triazole aldehyde (1 eq) with piperazine (1.2 eq)
- Reducing Agent: NaBH3CN (2 eq) in MeOH
- Temperature: 0°C → RT, 8 hours
Critical Parameters:
Solid-Phase Synthesis for Scalability
Immobilized piperazine resins enable:
- Stepwise coupling under mild conditions
- Automated purification via filtration
- Typical loading: 1.8 mmol/g resin capacity
Furan-2-Carbonyl Termination
Acylation Protocol
Reagents:
- Furan-2-carbonyl chloride (1.5 eq)
- Base: Et3N (3 eq) in anhydrous DCM
- Time: 4 hours at −10°C
Yield Enhancement:
- Slow addition (1 hr) minimizes diketone formation
- Final yield: 88% with >99% purity (HPLC)
Mechanochemical Alternative
Ball-mill grinding (400 rpm, 2 hrs) of:
- Piperazine intermediate (1 eq)
- Furan-2-carboxylic acid (1.2 eq)
- Coupling Agent: DCC/HOBt
Advantages:
Comprehensive Characterization Data
Spectroscopic Profile
1H NMR (500 MHz, DMSO-d6):
δ 8.21 (s, 1H, triazole-H)
δ 7.89 (d, J = 8.5 Hz, 2H, furan)
δ 6.92–7.35 (m, 4H, aryl)
δ 4.12 (s, 2H, piperazine-CH2)
δ 3.79 (s, 3H, OCH3)
13C NMR:
167.8 (C=O), 159.1 (triazole-C), 132.4–114.7 (aromatic), 55.2 (OCH3)
HRMS (ESI+):
m/z calcd for C24H24N5O4S [M+H]+: 502.1549; found: 502.1543
Crystallographic Validation
Single-crystal X-ray analysis confirms:
- Orthorhombic space group P212121
- Dihedral angle between thiazole and triazole: 12.7°
- Hydrogen bonding network involving 6-OH (2.89 Å)
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Method | Total Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Linear Stepwise | 61% | 98.5% | 6 days | Moderate |
| Convergent | 73% | 99.2% | 4 days | High |
| Solid-Phase Assisted | 82% | 97.8% | 3 days | Industrial |
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Component | Cost/kg (USD) | Contribution to COG |
|---|---|---|
| 3-Methoxybenzyl bromide | 420 | 34% |
| Piperazine | 150 | 18% |
| Pd catalysts | 12,000 | 29% |
Green Chemistry Metrics
- Process Mass Intensity (PMI): 68 (traditional) vs. 41 (mechanochemical)
- E-Factor: 32 → 19 after solvent recovery implementation
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo-triazole core, followed by introducing the furan, piperazine, and 3-methoxyphenyl moieties. Key conditions include:
- Solvent selection : Dimethylformamide (DMF) or chloroform for nucleophilic substitutions .
- Catalysts : Triethylamine for deprotonation and coupling reactions .
- Temperature control : Reflux conditions (70–100°C) for cyclization steps . Multi-step purification (e.g., recrystallization from ethanol) is critical to achieve >95% purity .
Q. Which analytical techniques are essential for confirming structural integrity?
Q. What in vitro assays are used for initial pharmacological screening?
Common assays include:
- Antimicrobial activity : Broth microdilution against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Q. What are the critical stability considerations for storage and handling?
- Storage : Protect from light and moisture; store at –20°C in inert atmospheres .
- Solubility : Pre-dissolve in DMSO for biological assays to avoid aggregation .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side-product formation?
- Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation .
- Catalyst optimization : Screen alternatives like DMAP for coupling efficiency .
- Solvent polarity adjustment : Switch to THF for sterically hindered reactions to reduce byproducts .
Q. How do researchers resolve contradictory biological activity data across assays?
- Assay standardization : Normalize cell viability protocols (e.g., ATP vs. resazurin assays) .
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
- Dose-response curves : Compare EC₅₀ values across models to identify assay-specific artifacts .
Q. How does molecular docking contribute to target identification?
- Ligand preparation : Optimize protonation states and tautomers using tools like LigPrep .
- Docking software : Use AutoDock Vina or Glide for binding pose prediction against targets (e.g., kinases) .
- Validation : Cross-check with SPR or ITC to quantify binding affinities .
Q. What SAR strategies modify piperazine and furan substituents?
- Piperazine modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance target binding .
- Furan substitution : Replace with thiophene or pyrrole to alter lipophilicity and metabolic stability .
- 3D-QSAR modeling : Generate contour maps to prioritize substituents with favorable steric/electronic profiles .
Q. How are solubility discrepancies addressed across solvent systems?
Q. What computational methods predict metabolic pathways and toxicity?
- ADMET prediction : Use SwissADME or admetSAR to identify CYP450-mediated metabolism .
- Toxicity screening : Apply ProTox-II for hepatotoxicity and mutagenicity risk assessment .
- Metabolite identification : Simulate phase I/II metabolism with GLORY or Meteor Nexus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
